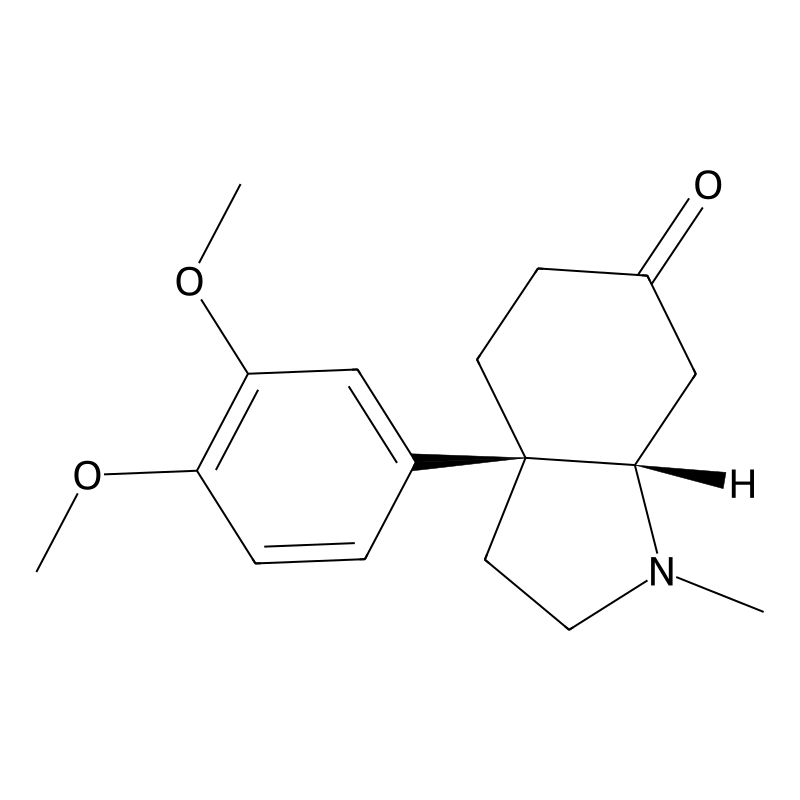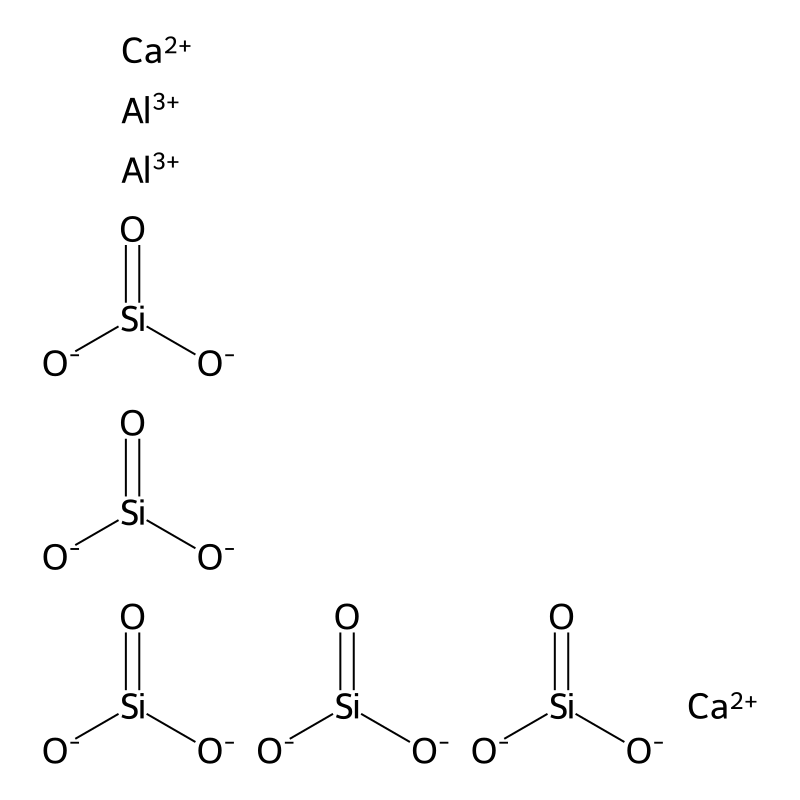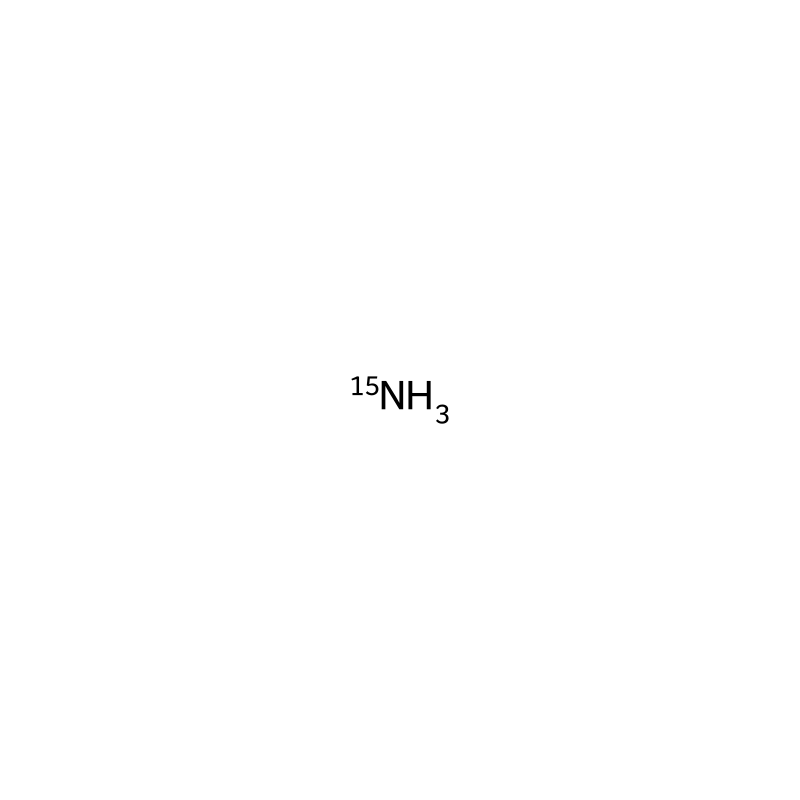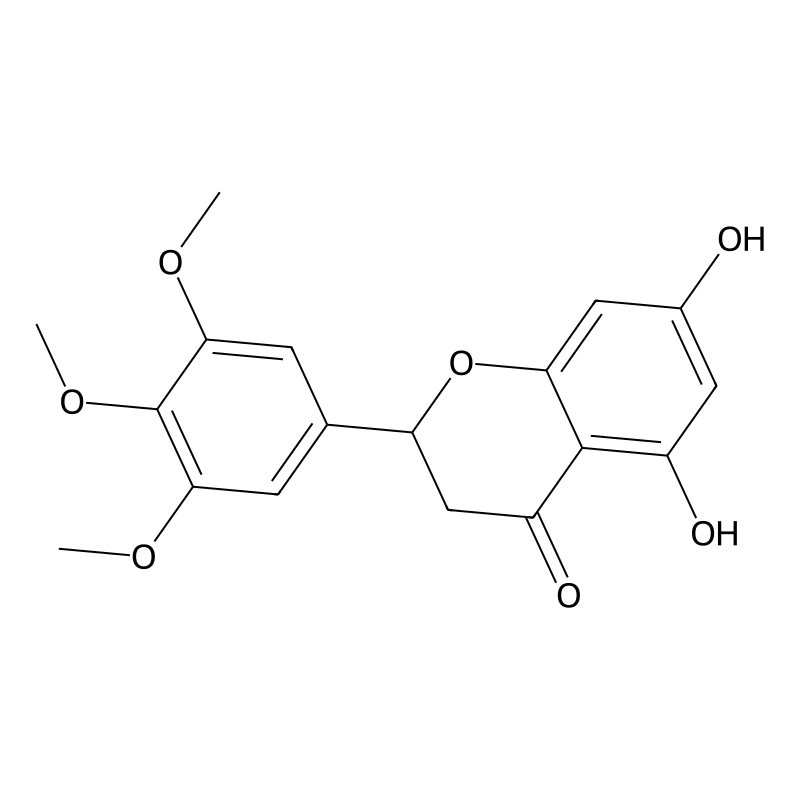Ditalimfos
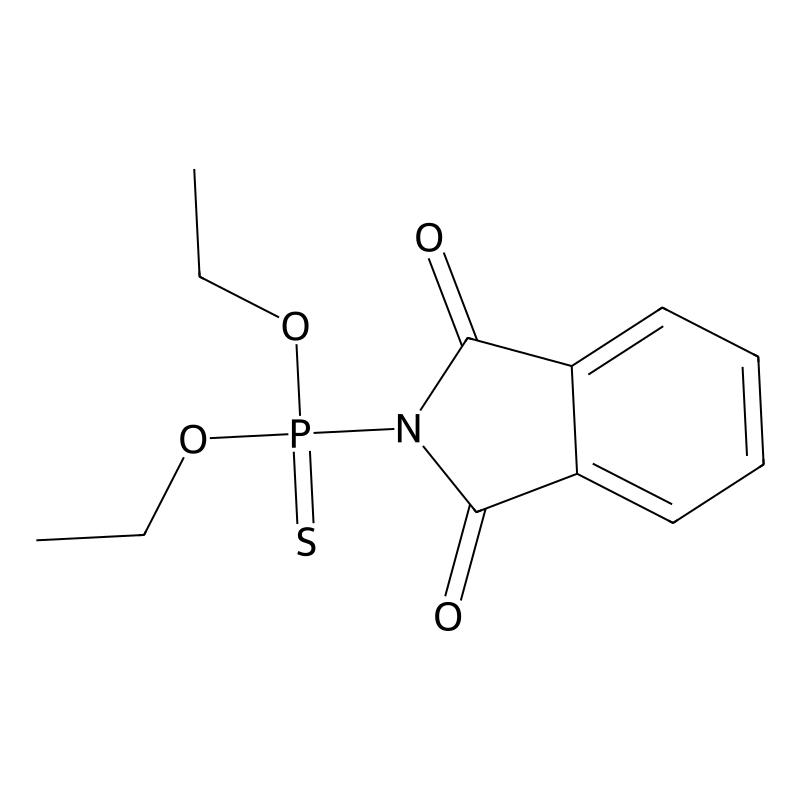
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
Ditalimfos, also known by its chemical identifier 5131-24-8, finds application in scientific research primarily within the field of chromatography. Chromatography is a separation technique that separates mixtures based on the varying affinities of the components in the mixture for a mobile and a stationary phase [].
Ditalimfos is an organophosphorus compound with the chemical formula C₁₂H₁₄NO₄PS and a molecular weight of approximately 299.28 g/mol. It is primarily recognized for its use as a pesticide and is classified under toxic substances due to its potential harmful effects on human health and the environment. Ditalimfos appears as a colorless solid with a light odor and is known for its reactivity, particularly in alkaline conditions, where it can decompose easily .
Ditalimfos acts as a non-systemic fungicide with both protective and curative properties []. Its primary mode of action involves inhibiting the enzyme acetylcholinesterase in fungi. This enzyme plays a crucial role in nerve impulse transmission, and its inhibition disrupts vital fungal functions, ultimately leading to cell death.
Key Reactions:- Hydrolysis: Ditalimfos reacts with water, particularly under acidic or neutral conditions, to form hydrolysis products.
- Nucleophilic Substitution: The phosphorus atom can engage in nucleophilic attack by amines or alcohols, resulting in the formation of new compounds.
Ditalimfos can be synthesized through various methods typical for organophosphorus compounds. One common method involves reacting phosphorus oxychloride with specific amines and alcohols under controlled conditions. The synthesis process generally requires careful temperature control and monitoring of reactant ratios to ensure yield and purity.
General Synthesis Steps:- Preparation of Reactants: Gather phosphorus oxychloride, appropriate amines (e.g., dimethylamine), and alcohols.
- Reaction Setup: Combine the reactants in a reaction vessel equipped with heating and stirring capabilities.
- Control Conditions: Maintain specific temperature ranges to facilitate the reaction while preventing decomposition.
- Purification: After reaction completion, purify the product through distillation or recrystallization methods.
Ditalimfos is primarily used as an insecticide in agricultural practices. Its effectiveness against various pests makes it valuable for crop protection. Additionally, it has been studied for potential applications in other areas such as veterinary medicine and public health due to its biological activity against pests.
Notable
Studies on ditalimfos interactions focus on its environmental impact and potential effects on non-target species. Research indicates that ditalimfos can interact with soil microorganisms, potentially disrupting ecological balances. Furthermore, its persistence in certain environments raises concerns regarding bioaccumulation and long-term toxicity to aquatic life.
Key Findings:- Soil Microbial Activity: Ditalimfos may inhibit certain microbial populations essential for soil health.
- Aquatic Toxicity: Studies show varying levels of toxicity to fish and other aquatic organisms .
Ditalimfos shares structural similarities with various other organophosphorus compounds, making it part of a larger family known for their biological activity.
Similar Compounds:- Chlorpyrifos: Another organophosphate insecticide known for its neurotoxic effects.
- Malathion: Used widely as an insecticide; less toxic than ditalimfos but shares similar mechanisms of action.
- Parathion: Highly toxic organophosphate with comparable biochemical pathways affecting acetylcholinesterase.
Compound Chemical Formula Toxicity Level Primary Use Ditalimfos C₁₂H₁₄NO₄PS Moderate Insecticide Chlorpyrifos C₁₂H₁₀Cl₃NO₃PS₂ High Insecticide Malathion C₁₄H₁₈O₅PS Low Insecticide Parathion C₁₄H₁₈NO₄PS Very High Insecticide
| Compound | Chemical Formula | Toxicity Level | Primary Use |
|---|---|---|---|
| Ditalimfos | C₁₂H₁₄NO₄PS | Moderate | Insecticide |
| Chlorpyrifos | C₁₂H₁₀Cl₃NO₃PS₂ | High | Insecticide |
| Malathion | C₁₄H₁₈O₅PS | Low | Insecticide |
| Parathion | C₁₄H₁₈NO₄PS | Very High | Insecticide |
Ditalimfos is unique due to its specific structural features that influence its reactivity and biological activity compared to these similar compounds. Its moderate toxicity profile also differentiates it from others like parathion, which is significantly more toxic.
Purity
XLogP3
Exact Mass
LogP
Appearance
Storage
UNII
GHS Hazard Statements
H317: May cause an allergic skin reaction [Warning Sensitization, Skin]
Pictograms

Irritant
Other CAS
Wikipedia
Use Classification
Pharmaceuticals
Dates
2: Di Muccio A, Dommarco R, Attard Barbini D, Santilio A, Girolimetti S, Ausili A, Ventriglia M, Generali T, Vergori L. Application of solid-phase partition cartridges in the determination of fungicide residues in vegetable samples. J Chromatogr. 1993 Jul 23;643(1-2):363-8. PubMed PMID: 8360304.
3: Kruve A, Haapala M, Saarela V, Franssila S, Kostiainen R, Kotiaho T, Ketola RA. Feasibility of capillary liquid chromatography-microchip-atmospheric pressure photoionization-mass spectrometry for pesticide analysis in tomato. Anal Chim Acta. 2011 Jun 24;696(1-2):77-83. doi: 10.1016/j.aca.2011.04.006. Epub 2011 Apr 16. PubMed PMID: 21621035.
